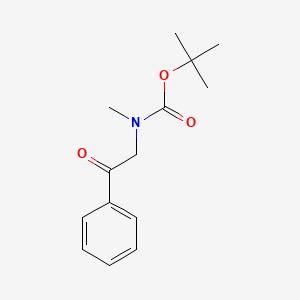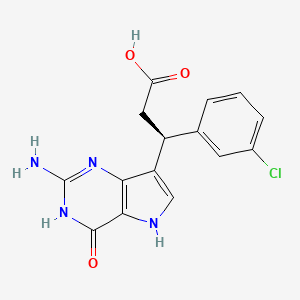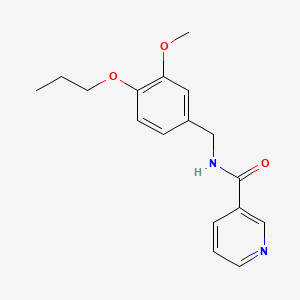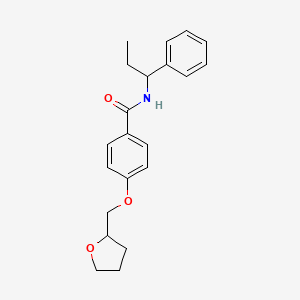![molecular formula C57H106Al2O8 B1179735 Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) CAS No. 144913-86-0](/img/new.no-structure.jpg)
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is a complex organometallic compound. It is known for its unique structure, which includes aluminum coordinated with octadecenoate and propanolato ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) typically involves the reaction of aluminum isopropoxide with oleic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where aluminum isopropoxide and oleic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously until the desired product is formed. The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic fragments.
Substitution: The octadecenoate and propanolato ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxide, while reduction can produce aluminum metal and various organic by-products.
科学的研究の応用
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as an adjuvant in vaccines and other pharmaceutical formulations.
Industry: It is employed in the production of high-performance materials, including coatings and adhesives, due to its excellent binding properties.
作用機序
The mechanism of action of Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) involves its ability to coordinate with various substrates through its aluminum center. This coordination facilitates the formation of stable complexes, which can enhance the reactivity of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
類似化合物との比較
Similar Compounds
Aluminum zirconate: Similar in its use as a catalyst and in high-performance materials.
Aluminum trihydrate: Used in flame retardants and as a filler in polymers.
Aluminum starch octenylsuccinate: Employed in the food industry as a stabilizer and thickening agent.
Uniqueness
Aluminum,tris[(9Z)-9-octadecenoato-kO]-m-oxo(2-propanolato)di- (9CI) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise coordination chemistry and stability.
特性
CAS番号 |
144913-86-0 |
|---|---|
分子式 |
C57H106Al2O8 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






